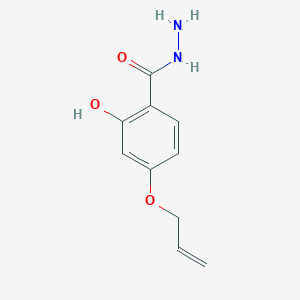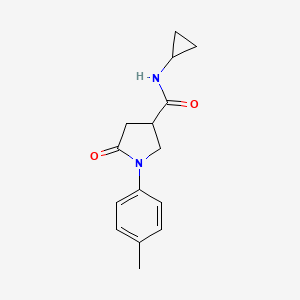![molecular formula C17H16N2O B5035051 3-{[(2-phenylethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one CAS No. 159212-34-7](/img/structure/B5035051.png)
3-{[(2-phenylethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[(2-phenylethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one, also known as PEA-indole, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. PEA-indole belongs to the family of indole-based compounds and has been studied for its biochemical and physiological effects, as well as its mechanism of action.
作用機序
The mechanism of action of 3-{[(2-phenylethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one is not fully understood, but studies have suggested that it may act through multiple pathways. 3-{[(2-phenylethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has been shown to inhibit the activity of enzymes involved in cancer cell growth and proliferation, as well as modulating the expression of genes involved in inflammation and immune response.
Biochemical and physiological effects:
3-{[(2-phenylethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has been shown to have a range of biochemical and physiological effects. Studies have demonstrated that 3-{[(2-phenylethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one can induce apoptosis in cancer cells, inhibit the formation of new blood vessels, and modulate the immune response. 3-{[(2-phenylethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has also been shown to have anti-inflammatory effects, reducing the production of cytokines and chemokines involved in inflammation.
実験室実験の利点と制限
3-{[(2-phenylethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has several advantages for use in lab experiments. It is a synthetic compound, which allows for precise control over the purity and concentration of the compound. 3-{[(2-phenylethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has also been shown to have low toxicity, making it a safer option for use in cell and animal studies. However, the limited availability and high cost of 3-{[(2-phenylethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one may limit its use in larger-scale studies.
将来の方向性
There are several future directions for research on 3-{[(2-phenylethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one. One area of interest is the development of 3-{[(2-phenylethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one derivatives with improved potency and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of 3-{[(2-phenylethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one and its potential therapeutic applications in cancer and inflammation. Finally, studies on the pharmacokinetics and pharmacodynamics of 3-{[(2-phenylethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one in animals and humans are needed to determine its potential as a therapeutic agent.
合成法
3-{[(2-phenylethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one can be synthesized through a multistep process involving the reaction of 2-phenylethylamine with isatin. The reaction results in the formation of an imine intermediate, followed by reduction to yield 3-{[(2-phenylethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one. The synthesis method has been optimized to increase yield and purity of the compound.
科学的研究の応用
3-{[(2-phenylethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has been studied for its potential therapeutic applications, particularly in the treatment of cancer. Studies have shown that 3-{[(2-phenylethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has anti-cancer properties, inhibiting the growth of cancer cells and inducing apoptosis. 3-{[(2-phenylethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has also been studied for its potential as an anti-inflammatory agent, with promising results in animal models.
特性
IUPAC Name |
3-(2-phenylethyliminomethyl)-1H-indol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c20-17-15(14-8-4-5-9-16(14)19-17)12-18-11-10-13-6-2-1-3-7-13/h1-9,12,19-20H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPBDKEYMRCCTFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN=CC2=C(NC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
159212-34-7, 159212-35-8 |
Source


|
| Record name | 2H-Indol-2-one, 1,3-dihydro-3-(((2-phenylethyl)amino)methylene)-, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159212347 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-Indol-2-one, 1,3-dihydro-3-(((2-phenylethyl)amino)methylene)-, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159212358 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-{[(2,3,3-trichloro-2-propen-1-yl)oxy]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5034976.png)

![N-(4-methoxyphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B5034984.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B5034987.png)
![[1-(4-chlorophenyl)-1H-1,2,3-triazol-5-yl]acetic acid](/img/structure/B5034994.png)

![4-({[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenyl 4-chlorobenzoate](/img/structure/B5035003.png)
![N-{1-[1-(2-methylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5035025.png)
![N-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-1-methyl-4-piperidinamine](/img/structure/B5035028.png)
![4-[2-(1-piperidinylcarbonyl)phenoxy]-1-(tetrahydro-2H-pyran-4-yl)piperidine](/img/structure/B5035030.png)

![2-[4-(1-adamantylacetyl)-1-piperazinyl]ethanol](/img/structure/B5035042.png)

![2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(3-nitrophenyl)-1,3-thiazole hydrobromide](/img/structure/B5035056.png)